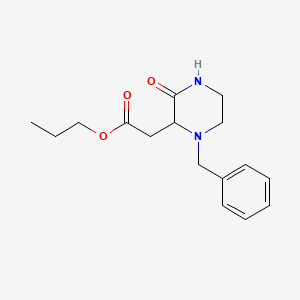
Propyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a benzyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate typically involves the reaction of 1-benzyl-3-oxopiperazine with propyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The carbonyl group in the piperazine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Propyl 2-(1-benzyl-3-carboxypiperazin-2-yl)acetate.
Reduction: Propyl 2-(1-benzyl-3-hydroxypiperazin-2-yl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its piperazine core, which is common in many bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate is not fully understood, but it is believed to interact with various molecular targets in the body. The piperazine ring can bind to receptors in the central nervous system, potentially modulating neurotransmitter activity. The benzyl group may enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate: Similar structure but with an ethyl ester group instead of a propyl ester group.
Methyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate: Similar structure but with a methyl ester group.
Butyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate: Similar structure but with a butyl ester group.
Uniqueness
Propyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate is unique due to its specific ester group, which can influence its physical and chemical properties, such as solubility and reactivity. The propyl group may also affect the compound’s biological activity and pharmacokinetics compared to its analogs.
Properties
Molecular Formula |
C16H22N2O3 |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
propyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate |
InChI |
InChI=1S/C16H22N2O3/c1-2-10-21-15(19)11-14-16(20)17-8-9-18(14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,17,20) |
InChI Key |
QJCFHRSTMUEQCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC1C(=O)NCCN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















